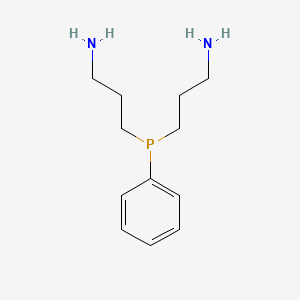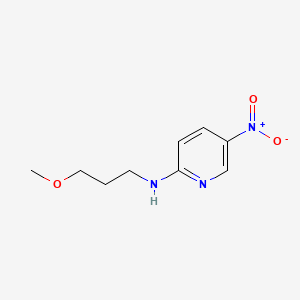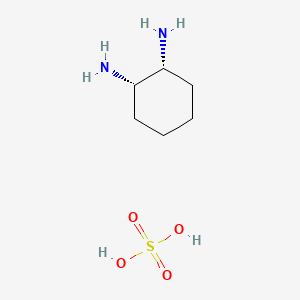
对丁氧基苄叉对辛基苯胺
描述
P-Butoxybenzylidene p-octylaniline is a useful research compound. Its molecular formula is C25H35NO and its molecular weight is 365.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Butoxybenzylidene p-octylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Butoxybenzylidene p-octylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
相变研究
该化合物用于研究物质不同状态之间的相变,例如液晶从近晶A相到近晶B相的相变。 研究人员测量机械阻抗以了解这些转变过程中的特性 .
液晶薄膜
对丁氧基苄叉对辛基苯胺: 用于研究自由悬浮液晶薄膜的剪切机械特性。 这些研究有助于理解液晶在某些转变温度以上类似固体的响应 .
谱密度测定
作用机制
Target of Action
p-Butoxybenzylidene p-octylaniline, also known as BBOT, is a type of photochromic molecule. Its primary targets are the smectic-A and smectic-B phases of liquid crystals .
Mode of Action
BBOT interacts with its targets by undergoing structural and color changes when exposed to UV radiation. It exhibits a pretransitional behavior in both the birefringence and the response time in a temperature interval of 0.3 K below the transition .
Pharmacokinetics
, which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The action of BBOT results in a sharp discontinuity of 2.5× 10−3 within 2 mK at the transition . The change in birefringence in the smectic-B phase follows a parabolic temperature dependence .
Action Environment
The action of BBOT is influenced by environmental factors such as temperature and UV radiation . For instance, a pretransitional behavior in the real part of the shear impedance is found in a temperature interval of 2°C below the transition .
生化分析
Biochemical Properties
p-Butoxybenzylidene p-octylaniline plays a significant role in biochemical reactions, particularly in the context of liquid crystal behavior. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions. The compound’s interaction with these biomolecules is primarily through its liquid crystalline properties, which can affect the structural organization and dynamics of the biomolecules .
Cellular Effects
The effects of p-Butoxybenzylidene p-octylaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s liquid crystalline nature allows it to interact with cellular membranes, potentially altering their fluidity and permeability, which in turn can impact cellular signaling and metabolic processes .
Molecular Mechanism
At the molecular level, p-Butoxybenzylidene p-octylaniline exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form liquid crystalline phases allows it to modulate the structural organization of biomolecules, thereby influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Butoxybenzylidene p-octylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its liquid crystalline properties over extended periods, which is essential for its sustained biochemical activity .
Dosage Effects in Animal Models
The effects of p-Butoxybenzylidene p-octylaniline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
p-Butoxybenzylidene p-octylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, p-Butoxybenzylidene p-octylaniline is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are crucial for its biochemical activity. The compound’s distribution patterns are influenced by its liquid crystalline properties .
Subcellular Localization
The subcellular localization of p-Butoxybenzylidene p-octylaniline is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. The compound’s localization is essential for its function, as it allows for precise modulation of biochemical processes .
属性
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-octylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO/c1-3-5-7-8-9-10-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-6-4-2/h12-19,21H,3-11,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELVVZFTTYSOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39777-26-9 | |
| Record name | p-Butoxybenzylidene p-octylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)


![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)




![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)
